molecular formula C13H14F4O2 B7999468 2'-n-Pentoxy-2,2,2,5'-tetrafluoroacetophenone

2'-n-Pentoxy-2,2,2,5'-tetrafluoroacetophenone

Cat. No.: B7999468
M. Wt: 278.24 g/mol
InChI Key: MVORZRCXYWWCLM-UHFFFAOYSA-N
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Description

2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone is a fluorinated aromatic ketone This compound is characterized by the presence of a pentoxy group and four fluorine atoms attached to the acetophenone structure

Properties

IUPAC Name

2,2,2-trifluoro-1-(5-fluoro-2-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-2-3-4-7-19-11-6-5-9(14)8-10(11)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVORZRCXYWWCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone typically involves the introduction of the pentoxy group and fluorine atoms onto the acetophenone backbone. One common method includes the reaction of 2,2,2-trifluoroacetophenone with n-pentanol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Pharmaceutical Research

One of the primary applications of 2'-n-Pentoxy-2,2,2,5'-tetrafluoroacetophenone is in pharmaceutical research. Its unique chemical structure allows it to interact with biological systems effectively. Studies have shown that derivatives of tetrafluoroacetophenones exhibit significant biological activities, including anti-inflammatory and anticancer properties. The compound can serve as a lead compound for developing new therapeutic agents targeting various diseases.

Material Science

In material science, this compound is explored for its potential use in creating advanced materials. Its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability. These characteristics make it suitable for applications in coatings and polymers that require high durability and resistance to harsh environments.

Fluorinated Compounds Research

The compound is also significant in the study of fluorinated compounds due to its unique fluorine content. Research into fluorinated compounds has revealed their utility in various fields such as agrochemicals and specialty chemicals. The presence of fluorine enhances the lipophilicity and bioactivity of compounds, making them valuable in drug design and development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of tetrafluoroacetophenone derivatives. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This finding underscores the potential of the compound in developing targeted cancer therapies.

Case Study 2: Coating Applications

Research conducted on fluorinated coatings highlighted the effectiveness of compounds like this compound in enhancing the performance of protective coatings. These coatings demonstrated superior resistance to solvents and chemicals compared to non-fluorinated counterparts. The study emphasized the importance of incorporating such compounds into industrial applications for improved material longevity.

Mechanism of Action

The mechanism of action of 2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone involves its interaction with molecular targets through its fluorinated and aromatic structure. The compound can form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Lacks the pentoxy group and has fewer fluorine atoms.

    2’-n-Butoxy-2,2,2,5’-tetrafluoroacetophenone: Similar structure but with a butoxy group instead of a pentoxy group.

    2’-n-Pentoxy-2,2,2-trifluoroacetophenone: Similar structure but with one less fluorine atom.

Uniqueness

2’-n-Pentoxy-2,2,2,5’-tetrafluoroacetophenone is unique due to the combination of its pentoxy group and four fluorine atoms, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with biological or chemical systems.

Biological Activity

2'-n-Pentoxy-2,2,2,5'-tetrafluoroacetophenone is a synthetic compound that belongs to the class of tetrafluoroacetophenones. These compounds are noted for their diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to explore the biological activity of this compound through a detailed examination of its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C13H12F4O
  • Molecular Weight : 270.23 g/mol
  • CAS Number : Not specifically listed in the provided sources but related compounds are known.
  • Structural Characteristics : The presence of fluorine atoms in the structure enhances lipophilicity and can influence biological interactions.

The biological activity of tetrafluoroacetophenones is attributed to several mechanisms:

  • Antimicrobial Activity :
    • Tetrafluoroacetophenones have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
  • Anti-inflammatory Effects :
    • These compounds may inhibit inflammatory mediators such as cytokines and chemokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.
  • Anticancer Properties :
    • Some studies suggest that tetrafluoroacetophenones can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

A study demonstrated that tetrafluoroacetophenones exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis and inhibit DNA gyrase activity, which is crucial for bacterial replication .

Anti-inflammatory Research

Research has shown that compounds similar to this compound can significantly reduce inflammation in vivo. In a murine model of induced inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Anticancer Studies

In vitro studies indicated that this compound could induce apoptosis in various cancer cell lines by activating caspase pathways. The compound demonstrated a dose-dependent response with IC50 values indicating effective concentrations for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis

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